2-Methylpyrene
Overview
Description
2-Methylpyrene is a polycyclic aromatic hydrocarbon with a methyl group attached to the pyrene molecule. Pyrene itself is a well-known compound consisting of four fused benzene rings, resulting in a flat aromatic system. The addition of a methyl group to this system can influence its physical, chemical, and electronic properties, making 2-methylpyrene an interesting subject for various chemical studies.
Synthesis Analysis
The synthesis of derivatives of pyrene, such as 2-methylpyrene, often involves complex organic reactions. For example, the synthesis of related compounds has been demonstrated through polymerization processes, as seen in the synthesis of 1,2-poly(3-methyl-1,3-pentadiene) using a catalyst system, which resulted in a highly stereoregular polymer . Additionally, the synthesis of 2-methylpyrazine, although not the same as 2-methylpyrene, provides insight into the types of catalytic reactions that might be used for synthesizing methylated aromatic compounds .
Molecular Structure Analysis
The molecular structure of pyrene derivatives can be determined using various spectroscopic methods and X-ray diffraction. For instance, the structure of a related compound, 2-methylpyridine, was elucidated by X-ray diffraction at low temperatures, revealing almost Cs symmetry with all atoms in a plane except two hydrogen atoms of the CH3 group . This type of analysis is crucial for understanding the molecular geometry and electronic distribution in 2-methylpyrene.
Chemical Reactions Analysis
2-Methylpyrene can participate in various chemical reactions due to its aromatic nature and the presence of a methyl group. For example, the valence isomerization of a related compound, 2,7-dihydro-2,2,7,7-tetramethylpyrene, involves biradical intermediates and can be studied using spectroscopic techniques . Additionally, the reactivity of pyrene derivatives can be explored through their interactions with metals, as seen in the synthesis of a silver(I) coordination polymer with 1-methylpyrene .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methylpyrene are influenced by its molecular structure. For example, the crystalline structure of polymers derived from methylated monomers can provide insights into the crystallizability and stereoregularity of such compounds . The solvent properties of related molecules, such as 2-methyltetrahydrofuran, demonstrate the potential for methylated cyclic compounds to be used in various organic synthesis applications due to their stability and miscibility characteristics .
Scientific Research Applications
Metabolic Activation and Detoxification
- Metabolism and Excretion : 1-Methylpyrene, a compound similar to 2-Methylpyrene, undergoes metabolic activation and detoxification. In a study, rats were administered 1-hydroxymethylpyrene (1-HMP), a metabolite of 1-Methylpyrene, leading to the identification of several major urinary and fecal metabolites, which included 1-pyrene carboxylic acid and its derivatives. This study aids in understanding the metabolic pathways of such compounds (Bendadani et al., 2016).
Environmental Impact and Transformation
- Transformation in Marine Environment : Research on the transformation of alkyl-substituted polycyclic aromatic hydrocarbons (PAHs), like 1-methylpyrene, by benthic invertebrates, showed rapid and efficient transformation in marine environments. This suggests high exposure of water-living organisms to metabolites of such PAHs, which is crucial for environmental risk assessments (Malmquist et al., 2013).
Carcinogenic Potential and DNA Adduct Formation
- Carcinogenic Activation : A study demonstrated that 1-methylpyrene, a compound structurally related to 2-Methylpyrene, forms DNA adducts in mice and rat tissues. This was observed after metabolic activation through hydroxylation and sulfation, corroborating the hypothesis that its metabolite, 1-sulphooxymethylpyrene (1-SMP), is a crucial component in the compound's carcinogenic potential (Bendadani et al., 2013).
Genotoxicity and Cellular Impact
- Genotoxicity and Chromosome Damage : Another study on 1-Methylpyrene showed its ability to induce chromosome loss and damage to the mitotic apparatus in mammalian cells. This was dependent on metabolic activation by endogenous enzymes, highlighting the potential genotoxic impact of similar compounds like 2-Methylpyrene (Li et al., 2020).
properties
IUPAC Name |
2-methylpyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12/c1-11-9-14-7-5-12-3-2-4-13-6-8-15(10-11)17(14)16(12)13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRFPLJXRDHVEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063030 | |
Record name | 2-Methylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
409.8 °C | |
Record name | 2-Methylpyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2161 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.10 mg/L at 25 °C (estimated) | |
Record name | 2-Methylpyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2161 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.213 g/cu cm | |
Record name | 2-Methylpyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2161 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000175 [mmHg] | |
Record name | 2-Methylpyrene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3141 | |
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Product Name |
2-Methylpyrene | |
Color/Form |
Flakes from ethanol | |
CAS RN |
3442-78-2 | |
Record name | 2-Methylpyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3442-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methylpyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003442782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylpyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.321 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHYLPYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X002JQ34N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Methylpyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2161 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
143 °C | |
Record name | 2-Methylpyrene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2161 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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